molecular formula C13H17ClN2 B12080332 1-[(4-Ethenylphenyl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 748795-22-4

1-[(4-Ethenylphenyl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B12080332
CAS No.: 748795-22-4
M. Wt: 236.74 g/mol
InChI Key: KBRGFKHUFKDZIU-UHFFFAOYSA-N
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Description

1H-Imidazolium, 1-[(4-ethenylphenyl)methyl]-3-methyl-, chloride is a compound belonging to the imidazolium family. Imidazolium compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound features a unique structure with an ethenylphenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazolium, 1-[(4-ethenylphenyl)methyl]-3-methyl-, chloride typically involves the reaction of 1-methylimidazole with 4-vinylbenzyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the temperature maintained between 25-50°C. The reaction mixture is stirred for several hours until the desired product is formed.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazolium, 1-[(4-ethenylphenyl)methyl]-3-methyl-, chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The chloride ion can be substituted with other nucleophiles like hydroxide or acetate ions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-25°C.

    Substitution: Sodium hydroxide in water at room temperature.

Major Products:

    Oxidation: Formation of corresponding imidazolium oxides.

    Reduction: Formation of reduced imidazolium derivatives.

    Substitution: Formation of imidazolium hydroxide or acetate.

Scientific Research Applications

1H-Imidazolium, 1-[(4-ethenylphenyl)methyl]-3-methyl-, chloride has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: Utilized in the production of ionic liquids, which are used as solvents and electrolytes in batteries and other electrochemical applications.

Mechanism of Action

The mechanism of action of 1H-Imidazolium, 1-[(4-ethenylphenyl)methyl]-3-methyl-, chloride involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity. In the case of DNA, it can intercalate between the base pairs, disrupting the DNA structure and function. These interactions lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

  • 1H-Imidazolium, 1-methyl-3-phenyl-, chloride
  • 1H-Imidazolium, 1-[(4-methylphenyl)methyl]-3-methyl-, chloride
  • 1H-Imidazolium, 1-[(4-ethylphenyl)methyl]-3-methyl-, chloride

Comparison: 1H-Imidazolium, 1-[(4-ethenylphenyl)methyl]-3-methyl-, chloride stands out due to its unique ethenylphenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced reactivity in polymerization reactions and greater efficacy in antimicrobial applications. Its unique structure also allows for more efficient interaction with DNA, making it a promising candidate for anticancer research.

Properties

CAS No.

748795-22-4

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

1-[(4-ethenylphenyl)methyl]-3-methyl-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C13H16N2.ClH/c1-3-12-4-6-13(7-5-12)10-15-9-8-14(2)11-15;/h3-9H,1,10-11H2,2H3;1H

InChI Key

KBRGFKHUFKDZIU-UHFFFAOYSA-N

Canonical SMILES

CN1C[NH+](C=C1)CC2=CC=C(C=C2)C=C.[Cl-]

Origin of Product

United States

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